N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-16(15-7-4-12-21-15)18-13-17(8-10-20-11-9-17)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEKNHITTHNGEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Phenyloxan Moiety: The phenyloxan moiety can be synthesized through the reaction of phenylmagnesium bromide with oxirane, followed by acid-catalyzed cyclization.
Attachment to Thiophene-2-carboxamide: The phenyloxan moiety is then attached to thiophene-2-carboxamide via a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to deprotonate the carboxamide group, facilitating the nucleophilic attack on the phenyloxan moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions on the thiophene ring, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Thiophene-2-carboxamide amine derivatives
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein-coupled receptors, and ion channels.
Comparison with Similar Compounds
Key Observations :
Antibacterial Activity
- Nitrothiophene carboxamides (): Exhibit narrow-spectrum antibacterial activity, likely via inhibition of bacterial enzymes. The compound with a 3,5-difluorophenyl group showed 99.05% purity and higher efficacy, suggesting fluorine's role in enhancing bioavailability .
- 5-Methylthiophene-2-carboxamides (): Activated by EthA in Mycobacterium tuberculosis, demonstrating antitubercular activity. Methyl substituents may facilitate membrane penetration .
Anticancer Activity
- Quinazoline-thiophene hybrids (): Inhibit EGFR TKD with docking scores up to −9.65 kcal/mol. The thiophene-2-carboxamide moiety contributes to π-π stacking in the kinase active site .
- SAG derivatives (): Act as Smoothened receptor agonists, inducing GLI transcription. Structural rigidity from the benzo[b]thiophene core contrasts with the target compound's oxane flexibility .
Antioxidant Activity
Insights :
- HATU coupling () offers efficient amide bond formation but may require chromatographic purification to achieve high purity.
Computational and Docking Studies
- Compounds 7h and 7j (): Docked into EGFR TKD with scores of −9.31 and −9.65 kcal/mol, respectively. The thiophene-2-carboxamide scaffold aligns with hydrophobic pockets, while substituents like methoxybenzamide (7j) enhance hydrogen bonding .
- SAG derivatives (): Molecular dynamics simulations reveal that cyclohexyl and pyridinyl groups stabilize interactions with Smoothened receptor transmembrane domains .
Biological Activity
N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a thiophene ring which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antibacterial Activity
Research has indicated that thiophene derivatives exhibit significant antibacterial properties. A study focusing on related thiophene carboxamide derivatives demonstrated their effectiveness against various strains of bacteria, particularly those producing extended-spectrum beta-lactamases (ESBL) .
Table 1: Antibacterial Efficacy of Thiophene Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 4a | E. coli | 20 | 32 µg/mL |
| 4c | E. coli | 22 | 16 µg/mL |
The results indicate that compounds similar to this compound have promising antibacterial activity, suggesting its potential as a therapeutic agent against resistant bacterial strains.
Anticancer Activity
The anticancer potential of thiophene carboxamide derivatives has also been explored extensively. For instance, a study synthesized various thiophene-based compounds and evaluated their activity against Hep3B cancer cell lines. The results revealed that some derivatives exhibited potent cytotoxic effects, with IC50 values comparable to established anticancer drugs .
Table 2: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Tubulin binding |
| 2e | Hep3B | 12.58 | Induction of apoptosis |
The interaction of these compounds with tubulin suggests a mechanism similar to that of Combretastatin A-4, a well-known anticancer agent .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in bacterial resistance and cancer proliferation. The studies indicate that the compound forms stable complexes through hydrogen bonding and hydrophobic interactions, enhancing its potential efficacy .
Case Studies
Several case studies have highlighted the biological activity of thiophene derivatives:
- Antibacterial Study : A series of thiophene carboxamide derivatives were tested against ESBL-producing E. coli. Compounds with specific substitutions showed enhanced binding affinity and inhibition profiles, indicating their potential as novel antibacterial agents .
- Anticancer Study : The evaluation of thiophene-based compounds against Hep3B cells demonstrated significant anti-proliferative effects, with some compounds inducing cell cycle arrest in the G2/M phase . This suggests their utility in cancer treatment strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
